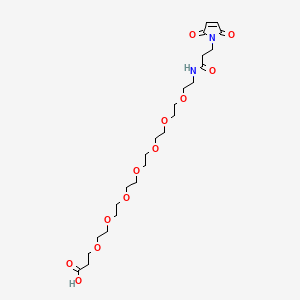

Mal-amido-PEG7-acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEVLPWUXYBIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG7-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG7-acid, a heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides protocols for its application in creating stable bioconjugates.

Chemical Structure and Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring two distinct reactive moieties: a maleimide (B117702) group and a terminal carboxylic acid.[1][2] These functional groups are separated by a hydrophilic PEG7 spacer, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]

The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[3] The carboxylic acid group can be activated to react with primary amines, such as those on lysine (B10760008) residues, to form a stable amide bond. This dual reactivity allows for controlled, sequential, or orthogonal conjugation strategies.

Synonyms: Mal-amido-PEG7-COOH, Mal-NH-PEG7-COOH, Maleimide-NH-PEG7-acid, Mal-NH-PEG7-CH2CH2COOH

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2112731-42-5 | |

| Molecular Formula | C24H40N2O12 | |

| Molecular Weight | 548.59 g/mol | |

| Exact Mass | 548.2581 | |

| Purity | >95% | |

| Solubility | Soluble in DMSO | |

| Appearance | To be determined | |

| Storage (Solid) | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light and moisture. | |

| Storage (In solution) | Unused stock solutions in anhydrous DMSO may be stored at -20°C, protected from light and moisture, for up to a month. Aqueous stock solutions should be prepared immediately before use. | |

| Stability | Stable for several weeks at ambient temperature during shipping. The maleimide group is susceptible to hydrolysis at pH > 7.5. |

Applications in Bioconjugation

The unique heterobifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and as a PROTAC (Proteolysis Targeting Chimera) linker.

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. This compound can be used to first react with a thiol group on a partially reduced antibody, followed by the conjugation of a drug molecule containing a primary amine to the carboxylic acid end of the linker. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.

-

PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Peptide and Protein Labeling: It is used to label proteins and peptides with fluorescent dyes, biotin, or other reporter molecules for detection and analysis.

-

Surface Modification: The linker can be used to functionalize surfaces of nanoparticles and other biomaterials to improve biocompatibility and for targeted delivery applications.

Experimental Protocols

Successful bioconjugation with this compound relies on the careful control of reaction conditions to ensure high efficiency and specificity. Below are detailed protocols for the two primary conjugation reactions.

Maleimide-Thiol Conjugation

This reaction involves the formation of a stable thioether bond between the maleimide group of the linker and a sulfhydryl group on the target molecule (e.g., a cysteine residue in a protein).

Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Conditions | Reference(s) |

| pH | 6.5 - 7.5 | |

| Buffer | Phosphate, Tris, or HEPES buffers (thiol-free) | |

| Temperature | Room temperature (20-25°C) or 4°C | |

| Reaction Time | 30 minutes to 2 hours at room temperature; overnight at 4°C | |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent to thiol-containing protein |

Protocol for Protein Labeling via Maleimide-Thiol Chemistry:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5) at a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds to generate free thiols by adding a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to adding the maleimide reagent.

-

-

Maleimide Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Quenching (Optional):

-

To quench unreacted maleimide groups, add a small molecule thiol such as L-cysteine to a final concentration of ~1 mM and incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This two-step protocol involves the activation of the carboxylic acid group with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable amine-reactive NHS ester.

Reaction Conditions for EDC/NHS Coupling

| Parameter | Recommended Conditions | Reference(s) |

| Activation pH | 4.5 - 7.2 (MES buffer is often preferred) | |

| Coupling pH | 7.2 - 8.5 (PBS or borate (B1201080) buffer) | |

| Temperature | Room temperature | |

| Reaction Time | Activation: 15-60 minutes. Coupling: 2 hours to overnight. |

Protocol for Amine Conjugation via EDC/NHS Chemistry:

-

Activation of this compound:

-

Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add a 1.2-fold molar excess of EDC followed by a 10-fold molar excess of NHS.

-

Incubate at room temperature for 15-60 minutes to form the NHS ester.

-

-

Preparation of Amine-Containing Molecule:

-

Dissolve the amine-containing molecule (e.g., protein, peptide) in a coupling buffer (e.g., PBS, pH 7.2-8.5).

-

-

Conjugation Reaction:

-

Add the activated Mal-amido-PEG7-NHS ester to the solution of the amine-containing molecule.

-

Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding an amine-containing buffer such as Tris or glycine.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable chromatographic method to remove excess reagents and byproducts.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for the use of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-amido-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mal-amido-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation and for the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule features a maleimide (B117702) group for covalent linkage to thiol-containing biomolecules and a terminal carboxylic acid for conjugation to amine moieties.[2][3] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the reaction of a maleimide precursor with an amino-PEG-acid derivative. A common and efficient strategy involves the initial formation of a maleamic acid, followed by a cyclization step to yield the final maleimide product. This approach ensures high purity and yield of the desired compound.

Proposed Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process:

-

Step 1: Formation of the Maleamic Acid Intermediate. This involves the reaction of an amine-terminated PEG linker with maleic anhydride (B1165640).

-

Step 2: Cyclization to this compound. The maleamic acid intermediate is then subjected to a dehydration reaction to form the stable maleimide ring.

Experimental Protocol: Synthesis

Materials and Reagents:

-

H2N-PEG7-COOH (Amino-PEG7-Carboxylic Acid)

-

Maleic Anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative dehydrating agent

-

N-Hydroxysuccinimide (NHS) (optional, for alternative cyclization methods)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Diethyl Ether

-

Brine Solution (saturated NaCl)

-

Anhydrous Sodium Sulfate (Na2SO4)

Step 1: Synthesis of the Maleamic Acid Intermediate

-

In a round-bottom flask, dissolve H2N-PEG7-COOH (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve maleic anhydride (1.1 eq) in anhydrous DCM.

-

Slowly add the maleic anhydride solution to the H2N-PEG7-COOH solution dropwise over 30 minutes with constant stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude maleamic acid intermediate as a viscous oil or solid.

Step 2: Cyclization to this compound

-

Dissolve the crude maleamic acid intermediate (1.0 eq) in a mixture of anhydrous DCM and DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.

-

Filter off the DCU precipitate and wash it with a small amount of DCM.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

The crude product is then subjected to purification.

Synthesis Workflow Diagram

References

An In-depth Technical Guide on the Mechanism of Action of Mal-amido-PEG7-acid in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Mal-amido-PEG7-acid

This compound is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation, the process of covalently linking molecules to biological entities like proteins, antibodies, and peptides. Its structure is meticulously designed to offer specificity, stability, and improved physicochemical properties to the resulting conjugate. This linker is composed of three key components: a maleimide (B117702) group for selective thiol conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for subsequent coupling reactions. This guide provides a deep dive into its mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary function of the maleimide group is to react with a thiol (sulfhydryl) group, most commonly found on the side chain of cysteine residues in proteins.[1][][3] This reaction proceeds through a highly specific and efficient Michael addition, forming a stable covalent thioether bond.[4][5]

Key Characteristics:

-

Specificity and pH Dependence: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines. Above pH 7.5, the maleimide group begins to lose its specificity and can react competitively with primary amines, such as the side chain of lysine (B10760008). Furthermore, the maleimide ring is susceptible to hydrolysis at higher pH, which opens the ring and renders it unreactive to thiols. Therefore, maintaining the pH between 6.5 and 7.5 is critical for successful and specific conjugation.

-

Kinetics: The thiol-maleimide reaction is rapid, with studies showing that the reaction between maleimide derivatives and small thiol-containing molecules like L-cysteine can reach completion in under two minutes at room temperature.

-

Stability: The resulting thioether linkage is generally stable. However, it's important to note that under certain conditions, particularly with conjugates involving an N-terminal cysteine, the succinimidyl thioether can undergo a rearrangement to form a thiazine (B8601807) structure, a side reaction that is more pronounced at basic pH.

The Role of the PEG7 Spacer

The seven-unit polyethylene glycol (PEG) chain is not merely a spacer; it imparts several crucial benefits to the bioconjugate, significantly influencing its overall performance.

-

Enhanced Hydrophilicity and Solubility: The PEG spacer is highly hydrophilic, which helps to counteract the hydrophobicity of many small molecule drugs or labels. This improves the solubility of the entire conjugate in aqueous buffers, preventing aggregation and simplifying handling.

-

Reduced Steric Hindrance: The defined length of the PEG7 spacer provides critical spatial separation between the biomolecule and the conjugated payload. This separation is vital for preserving the biological activity and binding affinity of the protein or antibody by preventing the payload from interfering with its functional domains.

-

Improved Pharmacokinetics: In therapeutic applications like antibody-drug conjugates (ADCs), PEGylation is known to increase the hydrodynamic radius of the molecule. This can lead to a longer circulation half-life by reducing renal clearance and can also shield the conjugate from immune recognition.

The Heterobifunctional Nature: The Carboxylic Acid Terminus

The terminal carboxylic acid (-COOH) group on this compound provides a second, orthogonal site for conjugation. This allows for a two-step, controlled bioconjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., on lysine residues).

The most common activation method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) .

-

Mechanism: EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

-

Stabilization: Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This two-step process is preferred as it improves efficiency and allows for the removal of excess EDC before adding the amine-containing molecule, preventing unwanted cross-linking.

-

Reaction: The stable Sulfo-NHS ester then reacts with a primary amine to form a stable amide bond.

This dual functionality makes this compound a versatile linker for constructing complex bioconjugates, such as linking a protein to another molecule that does not possess a thiol group.

Data Presentation

Table 1: Key Parameters for Thiol-Maleimide Conjugation

| Parameter | Recommended Condition/Value | Rationale & References |

|---|---|---|

| pH | 6.5 - 7.5 | Optimal for thiol specificity; minimizes amine reactivity and maleimide hydrolysis. |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature; 4°C can be used for sensitive proteins (overnight). |

| Reaction Time | 1-4 hours at RT; overnight at 4°C | Varies with reactant concentration and protein reactivity. |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Excess maleimide reagent is used to drive the reaction to completion. |

| Reaction Kinetics (Half-life) | Very rapid (< 2 minutes for small molecules) | Reaction with proteins is typically slower but still efficient. |

Table 2: Parameters for Carboxylic Acid Activation and Amine Coupling

| Parameter | Recommended Condition/Value | Rationale & References |

|---|---|---|

| Activation Buffer (EDC/Sulfo-NHS) | MES Buffer, pH 4.5 - 6.0 | Activation is most efficient in this pH range; avoids buffers with amines or carboxylates. |

| Coupling Buffer (Amine Reaction) | PBS or HEPES, pH 7.2 - 8.0 | Amine coupling to the NHS-ester is most efficient at a slightly basic pH. |

| Activation Time (EDC/Sulfo-NHS) | 15 - 30 minutes | Sufficient to form the stable Sulfo-NHS ester intermediate. |

| Coupling Time (to Amine) | 2 hours to overnight | Allows for efficient formation of the amide bond. |

| Quenching Reagent | Hydroxylamine (B1172632), Tris, Glycine | Used to hydrolyze and inactivate any unreacted NHS-esters. |

Mandatory Visualizations

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Caption: General experimental workflow for maleimide-thiol bioconjugation.

Caption: Logical relationships of the heterobifunctional this compound linker.

Experimental Protocols

-

Protein Preparation:

-

Dissolve the protein to be labeled at 1-10 mg/mL in a degassed buffer such as PBS, Tris, or HEPES at pH 7.0-7.5. Buffers must not contain thiols (e.g., DTT).

-

If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide linker, as it will compete in the reaction.

-

-

Linker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent like DMSO or DMF. Maleimides are moisture-sensitive and can hydrolyze in aqueous solutions.

-

-

Conjugation Reaction:

-

Add the maleimide linker stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of linker per mole of protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts from the conjugated protein using a size exclusion desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis.

-

This protocol assumes the maleimide end of the linker has already been conjugated.

-

Activation of Carboxylic Acid:

-

Equilibrate the carboxyl-containing molecule (e.g., the bioconjugate from Protocol 1) into an amine- and carboxylate-free buffer, such as 0.1M MES, pH 5.0-6.0.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

-

Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to 5 mM) to the carboxyl-containing molecule solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Coupling to Amine:

-

Optional: Remove excess and quenched EDC using a desalting column equilibrated with a coupling buffer like PBS, pH 7.2-7.5.

-

Add the amine-containing molecule to the activated bioconjugate solution.

-

Incubate for 2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench any remaining NHS-ester groups by adding a quenching reagent (e.g., Tris, glycine, or hydroxylamine to a final concentration of 10-50 mM).

-

Purify the final conjugate using an appropriate method such as a desalting column or dialysis to remove excess reagents.

-

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern bioconjugation and drug delivery. From their fundamental properties to detailed experimental protocols, this document serves as a core resource for professionals in the field.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of polyethylene glycol with two different reactive functional groups at their termini.[1] This unique characteristic allows for the sequential and specific conjugation of two distinct molecular entities, a principle widely applied in advanced therapeutic design.[2][3] The PEG spacer itself imparts several beneficial properties to the resulting bioconjugate, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[2][4] The defined length of the PEG chain provides precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.

These linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, a heterobifunctional PEG linker can connect a potent cytotoxic drug to a tumor-targeting antibody, enhancing drug delivery and minimizing off-target toxicity. For PROTACs, the linker bridges a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Core Properties and Advantages

The incorporation of a PEG spacer in bioconjugation strategies imparts several beneficial properties to the final product. These advantages are summarized below.

| Property | Advantage in Bioconjugation |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation. |

| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses. |

| Flexibility | The PEG chain offers rotational freedom, which can minimize steric hindrance between the conjugated molecules. |

| Pharmacokinetics | Increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life. |

| Reduced Immunogenicity | The PEG chain can "shield" the conjugated molecule from the host's immune system. |

Data Presentation: A Comparative Analysis of Functional Groups

The choice of functional groups on the heterobifunctional PEG linker is critical and depends on the available reactive sites on the molecules to be conjugated. The following tables provide a comparative summary of common amine-reactive and thiol-reactive functional groups.

Table 1: Comparison of Common Amine-Reactive Functional Groups

| Functional Group | Optimal pH Range | Molar Excess (Typical) | Reaction Time (Typical) | Bond Stability | Key Considerations |

| N-Hydroxysuccinimide (NHS) Ester | 7.2 - 8.5 | 10-20 fold | 30 min - 2 hr | Stable Amide Bond | Prone to hydrolysis at high pH; avoid amine-containing buffers (e.g., Tris). |

| Tetrafluorophenyl (TFP) Ester | >7.5 | 10-20 fold | 1 - 2 hr | Stable Amide Bond | More resistant to hydrolysis than NHS esters. |

| Aldehyde | ~5.0 | 20-50 fold | 2 - 4 hr | Secondary Amine (after reduction) | Requires a subsequent reduction step (e.g., with sodium cyanoborohydride). |

Table 2: Comparison of Common Thiol-Reactive Functional Groups

| Functional Group | Optimal pH Range | Molar Excess (Typical) | Reaction Time (Typical) | Bond Stability | Key Considerations |

| Maleimide | 6.5 - 7.5 | 10-20 fold | 1 - 2 hr | Thioether Bond | The resulting thiosuccinimide ring can undergo hydrolysis, which can affect stability. |

| Vinyl Sulfone | 7.5 - 8.5 | 10-20 fold | 2 - 4 hr | Stable Thioether Bond | Slower reaction rate compared to maleimide. |

| Pyridyl Disulfide | 6.0 - 7.0 | 5-15 fold | 1 - 2 hr | Disulfide Bond | The disulfide bond is cleavable by reducing agents. |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Two-Step Conjugation using an NHS-Ester-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine (B10760008) residues) to a molecule containing a free sulfhydryl group.

Materials:

-

Protein-NH₂ (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Molecule-SH (e.g., a cytotoxic drug)

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Amine-free and thiol-free buffer, e.g., 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-7.5

-

Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with NHS-Ester-PEG-Maleimide

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Add the linker solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein).

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH

-

Immediately add the thiol-containing molecule to the maleimide-activated protein solution at a slight molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Purify the final conjugate to remove unreacted drug and other small molecules.

Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating PEGylated proteins from unreacted protein and excess PEG linker.

Materials:

-

Crude PEGylated protein conjugate

-

SEC column (e.g., Superdex 200 or similar)

-

SEC mobile phase (e.g., PBS, pH 7.4)

-

HPLC or FPLC system

Procedure:

-

Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column.

-

Prepare the crude PEGylated protein sample by centrifuging at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any aggregates.

-

Inject the clarified sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Monitor the elution profile using UV absorbance at 280 nm.

-

Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unreacted protein due to its larger size.

-

Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the desired conjugate.

Characterization of PEGylated Proteins by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its retention on an IEX column and allowing for the separation of species with different degrees of PEGylation.

Materials:

-

Purified PEGylated protein sample

-

IEX column (e.g., cation or anion exchange, depending on the protein's pI)

-

Binding buffer (low salt concentration)

-

Elution buffer (high salt concentration)

-

HPLC or FPLC system

Procedure:

-

Equilibrate the IEX column with the binding buffer.

-

Load the PEGylated protein sample onto the column.

-

Wash the column with the binding buffer to remove any unbound molecules.

-

Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers).

-

Monitor the elution profile using UV absorbance at 280 nm. Proteins with a lower degree of PEGylation will generally bind more strongly to the column and elute at a higher salt concentration.

-

Collect and analyze the fractions to identify the different PEGylated species.

Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated conjugate and to assess the degree of PEGylation.

Materials:

-

Purified PEGylated protein sample

-

MALDI matrix solution (e.g., sinapinic acid for larger proteins)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Mix a small volume of the purified PEGylated protein sample with the MALDI matrix solution.

-

Spot the mixture onto the MALDI target plate and allow it to air-dry, forming co-crystals of the sample and matrix.

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Analyze the spectrum to determine the molecular weights of the different PEGylated species present in the sample. The number of PEG units attached can be calculated from the mass difference between the native protein and the PEGylated forms.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to heterobifunctional PEG linkers.

Caption: A typical experimental workflow for a two-step bioconjugation reaction.

Caption: A simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation, enabling the creation of advanced therapeutics with improved efficacy and safety profiles. A thorough understanding of their properties, the chemistries of their functional groups, and the appropriate experimental protocols for their use is crucial for the successful development of novel drug delivery systems and other biomedical applications. This guide provides a foundational resource for researchers and drug development professionals to effectively utilize these versatile molecules in their work.

References

The Michael Addition: An In-Depth Technical Guide to the Reactivity of Maleimide Groups with Thiols

For Researchers, Scientists, and Drug Development Professionals

The covalent conjugation of biomolecules is a foundational technology in modern biological research and therapeutic development. Among the repertoire of bioconjugation chemistries, the reaction between a maleimide (B117702) and a thiol group stands out for its high specificity, rapid kinetics under mild conditions, and the formation of a relatively stable thioether bond. This technical guide provides a comprehensive analysis of the maleimide-thiol reaction, detailing its mechanism, kinetics, influencing factors, and stability. It further presents detailed experimental protocols and its critical application in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs).

The Core Chemistry: A Nucleophilic Attack

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1] In this reaction, the deprotonated thiol, the thiolate anion, acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This nucleophilic addition results in the formation of a stable, covalent thioether bond.[1] The high chemoselectivity for thiols, particularly within a specific pH range, makes this reaction ideal for the site-specific modification of cysteine residues in proteins and peptides.[1]

Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.

Key Parameters Influencing the Reaction

The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Precise control of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form to react efficiently with the maleimide, while competing reactions with other nucleophilic groups, such as amines, are minimized.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.[2]

Temperature and Reaction Time

The rate of the maleimide-thiol reaction is also temperature-dependent.[3] Reactions are typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures slow down the reaction rate, which may necessitate longer incubation times to achieve high conjugation efficiency.[2] For sensitive biomolecules, performing the reaction at 4°C can help to minimize degradation.[3]

| Temperature | Typical Reaction Time | Notes |

| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[3] |

| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[3] |

| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. |

Table 2: Typical Reaction Times and Temperatures for Maleimide-Thiol Ligation.[3]

Stoichiometry

The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion.[2] A 10-20 fold molar excess of a maleimide-dye is a common starting point for labeling proteins.[2] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and in such cases, optimizing the ratio is crucial.[2] For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[1][4]

Side Reactions and Stability of the Thioether Adduct

While the maleimide-thiol reaction is highly selective, several side reactions can occur, and the stability of the resulting thioether bond can be a concern, particularly in a biological milieu.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1] To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[2] The rate of hydrolysis is also temperature-dependent, with higher temperatures accelerating the process.[5]

| Maleimide Derivative | Condition | Half-life (t₁/₂) |

| N-alkyl maleimide | pH 7.4, 37°C | 27 hours (post-conjugation)[6] |

| N-phenyl maleimide | pH 7.4, 37°C | 55 minutes (pre-conjugation)[6] |

| N-phenyl maleimide | pH 7.4, 37°C | 1.5 hours (post-conjugation)[6] |

| N-fluorophenyl maleimide | pH 7.4, 37°C | 28 minutes (pre-conjugation)[6] |

| N-fluorophenyl maleimide | pH 7.4, 37°C | 0.7 hours (post-conjugation)[6] |

Table 3: Hydrolysis Half-lives of Maleimides and their Thiol Adducts.

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2] This is particularly relevant in vivo, where a high concentration of other thiols, such as glutathione, can react with the released maleimide, leading to "thiol exchange" and potential off-target effects.[2]

| Conjugate | Competing Thiol | Half-life of Conversion (t₁/₂) | Extent of Conversion |

| NEM-MPA | Glutathione | 20 - 80 hours[7][8] | 20 - 90%[7][8] |

| NEM-N-acetylcysteine | Glutathione | 20 - 80 hours[7][8] | 20 - 90%[7][8] |

| NPM-MPA | Glutathione | 3.1 hours[9] | 89.5%[9] |

| NAEM-MPA | Glutathione | 18 hours[9] | 12.3%[9] |

Table 4: Stability of Maleimide-Thiol Adducts in the Presence of Glutathione (NEM: N-ethylmaleimide, NPM: N-phenylmaleimide, NAEM: N-aminoethylmaleimide, MPA: 4-mercaptophenylacetic acid).

Strategies to enhance the stability of the conjugate include the hydrolysis of the succinimide (B58015) ring post-conjugation to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[7][8] Electron-withdrawing substituents on the maleimide nitrogen can accelerate this stabilizing hydrolysis.[10]

Experimental Protocols

General Protocol for Maleimide Labeling of a Thiol-Containing Protein

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

1. Materials and Reagents:

-

Thiol-containing protein

-

Maleimide-functionalized reagent (e.g., fluorescent dye)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Thiol-free buffer such as 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5. Degas the buffer before use.

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) column, dialysis, or tangential flow filtration (TFF).[2]

2. Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[11]

-

Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary.

-

Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[2] TCEP does not need to be removed before the conjugation reaction.[12]

-

Using DTT: Add DTT to a final concentration of 10-100 mM.[12] Incubate for 30-60 minutes at room temperature.[2] Crucially, excess DTT must be removed using a desalting column before adding the maleimide reagent.[12]

-

-

Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a common starting point).[2] Add the maleimide solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if using a fluorescent maleimide.

-

Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

-

Purification: Purify the conjugate to remove unreacted maleimide and quenching reagent using SEC, dialysis, or TFF.[2]

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Protocol for Assessing Conjugate Stability via HPLC

This protocol outlines a general method for comparing the stability of maleimide-thiol conjugates in the presence of a competing thiol.

1. Materials and Reagents:

-

Purified bioconjugate

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Competing thiol: Glutathione (GSH).

-

Quenching solution: Trifluoroacetic acid (TFA).

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

2. Procedure:

-

Sample Preparation: Dissolve the purified conjugate in PBS to a known concentration (e.g., 1 mg/mL).

-

Stability Assay: Incubate the conjugate in PBS at 37°C in the presence of a physiological concentration of a competing thiol (e.g., 1-5 mM GSH).[13]

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[13]

-

Quenching: Quench the reaction by adding an equal volume of 1% TFA to stop further thiol exchange.[13]

-

HPLC Analysis:

-

Inject the quenched sample onto the C18 column.

-

Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[3]

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides/proteins and a wavelength specific to the conjugated molecule if it has a chromophore).[13]

-

-

Data Analysis: The unconjugated protein, the intact conjugate, and any degradation products will have different retention times. The percentage of remaining intact conjugate at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[13]

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1] The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody, often by engineering cysteine residues into the antibody backbone at specific sites.[1] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1]

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Guide to Carboxylic Acid Functional Group Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and methodologies for the activation of carboxylic acid functional groups. The activation of carboxylic acids is a fundamental transformation in organic chemistry, pivotal to the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs), peptides, and complex natural products. Direct condensation of a carboxylic acid with a nucleophile, such as an amine, is generally inefficient as the basic amine deprotonates the acid to form a highly unreactive carboxylate salt.[1][2] Consequently, a variety of activation strategies have been developed to convert the hydroxyl moiety of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic acyl substitution.

This document details the mechanisms, applications, and comparative performance of the most prevalent activating agents and provides actionable experimental protocols for their implementation in a laboratory setting.

Core Principles of Carboxylic Acid Activation

The primary goal of activating a carboxylic acid is to convert the poor leaving group (hydroxide, -OH) into a more reactive species that is readily displaced by a nucleophile. This is typically achieved by reacting the carboxylic acid with an electrophilic activating agent. The resulting activated intermediate, such as an O-acylisourea, an active ester, a mixed anhydride, or an acyl halide, possesses a highly electrophilic carbonyl carbon, primed for nucleophilic attack.

The choice of activating agent is critical and depends on several factors, including the stability of the substrates, the desired reactivity, the potential for side reactions like racemization, and the solubility of reagents and byproducts.[3][4]

References

A Technical Guide to Mal-amido-PEG7-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG7-acid is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a heterobifunctional crosslinker.[1] Its structure features a terminal maleimide (B117702) group and a carboxylic acid group, separated by a seven-unit PEG chain. This unique architecture makes it an invaluable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a visualization of its application in bioconjugation workflows.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2112731-42-5 | [1][2] |

| Molecular Weight | 548.59 g/mol | [1] |

| Alternate Molecular Weight | 548.6 g/mol | [2] |

| Molecular Formula | C₂₄H₄₀N₂O₁₂ | [1][2] |

| Purity | >95% | [1] |

| Appearance | To be determined | [1] |

| Storage Conditions | -20°C for long term (months to years) | [1] |

Core Applications in Drug Development

This compound is instrumental in linking two different biomolecules. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.[4] Concurrently, the terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[1] This dual reactivity allows for the precise and covalent linkage of, for example, a protein to a small molecule drug.

Its application is particularly prominent in:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

-

PROTACs: It serves as the linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, inducing the degradation of the target protein.[2][3]

Experimental Protocols

Successful bioconjugation with this compound relies on two key reactions performed sequentially. The following are detailed methodologies for each step.

Part 1: Maleimide-Thiol Conjugation

This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein

-

This compound

-

Thiol-free buffer (e.g., Phosphate-Buffered Saline - PBS), pH 6.5-7.5

-

Reducing agent (optional, e.g., TCEP - tris(2-carboxyethyl)phosphine)

-

Degassing equipment (e.g., vacuum pump or inert gas like nitrogen or argon)

-

Reaction vessels

-

Stirring equipment

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.[2] The buffer can be degassed by applying a vacuum for several minutes or by bubbling an inert gas through it.[2]

-

(Optional) Reduction of Disulfide Bonds: If the thiol groups are present as disulfide bonds within the protein, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[1] It is recommended to perform this step under an inert gas atmosphere to prevent re-oxidation of the thiols.[1]

-

Linker Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[2]

-

Conjugation Reaction: Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point, but this should be optimized for each specific application.

-

Incubation: Gently stir the reaction mixture and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive molecule.

-

Purification: Remove the unreacted linker and byproducts from the conjugated protein using a suitable method such as size-exclusion chromatography or dialysis.

Part 2: Carboxylic Acid-Amine Coupling (Amide Bond Formation)

This protocol describes the activation of the carboxylic acid group on the now thiol-conjugated linker and its subsequent reaction with an amine-containing molecule.

Materials:

-

Purified product from Part 1 (Molecule-linker conjugate)

-

Amine-containing molecule

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Carbodiimide coupling agent (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide or DCC - N,N'-dicyclohexylcarbodiimide)

-

(Optional) Additive like N-hydroxysuccinimide (NHS) or HOBt (1-Hydroxybenzotriazole)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Quenching agent (e.g., water)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reactant Preparation: Dissolve the purified molecule-linker conjugate from Part 1 in an anhydrous aprotic solvent like DMF. In a separate vessel, dissolve the amine-containing molecule.

-

Carboxylic Acid Activation: Cool the solution of the molecule-linker conjugate to 0°C. Add the coupling agent (e.g., 1.2 equivalents of EDC) and, if desired, an additive like NHS (1.2 equivalents).[5] The use of additives can improve efficiency and reduce side reactions.[6]

-

Amine Addition: Add the solution of the amine-containing molecule and a non-nucleophilic base like DIPEA (2-3 equivalents) to the activated linker solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).[6]

-

Quenching and Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the final bioconjugate using a suitable method such as preparative HPLC or flash column chromatography.

Visualizing the Workflow

The following diagram illustrates the logical workflow of a typical bioconjugation process using this compound to link a protein and a drug molecule.

References

An In-depth Technical Guide to the Biophysical Characteristics of Mal-amido-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG7-acid is a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the precise conjugation of biomolecules. This technical guide offers a comprehensive overview of the core biophysical characteristics of this compound, detailed experimental protocols for its application, and visualizations of relevant biochemical pathways and workflows.

Core Biophysical Characteristics

This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in conjugation reactions. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which can improve the pharmacokinetic properties of biotherapeutics[1][2][3][4][5].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C24H40N2O12 | |

| Molecular Weight | 548.59 g/mol | |

| CAS Number | 2112731-42-5 | |

| Appearance | White to off-white solid or viscous liquid | |

| Purity | Typically >95% |

Solubility

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble | The hydrophilic PEG chain significantly contributes to its solubility in aqueous media. |

| DMSO | Soluble | Supplier data sheets consistently list DMSO as a suitable solvent. |

| DMF | Soluble | DMF is a common solvent for PEGylated compounds and is often used in the synthesis of PROTACs and other conjugates. |

It is recommended to prepare stock solutions in anhydrous DMSO or DMF and then dilute them into the desired aqueous reaction buffer.

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity of this compound's functional groups.

| Condition | Recommendation | Rationale |

| Long-term Storage | -20°C, desiccated | Minimizes degradation of the maleimide and carboxylic acid functionalities. |

| Handling | Equilibrate to room temperature before opening. | Prevents condensation of moisture, which can lead to hydrolysis of the maleimide group. |

| In Solution | Use freshly prepared solutions. Avoid repeated freeze-thaw cycles. | The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH. |

The maleimide group's stability is pH-dependent. At a pH of 7.4, N-alkyl thiosuccinimides, the product of the maleimide-thiol reaction, can have a hydrolysis half-life of approximately 27 hours. The hydrolysis of the maleimide ring is generally slower in acidic conditions and faster at alkaline pH.

Reactivity

This compound possesses two orthogonal reactive functional groups:

-

Maleimide: Reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

-

Carboxylic Acid: Can be activated to react with primary amine groups (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. This activation is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Two-Step Sequential Bioconjugation

This protocol describes the sequential conjugation of a thiol-containing molecule followed by an amine-containing molecule.

Step 1: Maleimide-Thiol Conjugation

-

Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing protein or peptide in a suitable buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by desalting.

-

Preparation of this compound: Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column).

Step 2: Carboxylic Acid-Amine Conjugation

-

Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in a suitable buffer (e.g., MES or HEPES buffer at a pH of 4.5-7.2).

-

Activation of Carboxylic Acid: To the purified product from Step 1, add a molar excess of a carboxylic acid activator, such as EDC, and NHS.

-

Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature.

-

Conjugation: Add the amine-containing molecule to the activated intermediate.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details how to assess the degradation of a target protein, such as BRD4, after treatment with a PROTAC synthesized using a this compound linker.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.

-

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Mandatory Visualizations

Diagram 1: PROTAC-Mediated Protein Degradation Pathway

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Diagram 2: Experimental Workflow for Bioconjugation

Caption: A typical experimental workflow for a two-step bioconjugation using this compound.

Diagram 3: BRD4 Signaling Pathway Disruption by a PROTAC

Caption: Simplified signaling pathway showing the disruption of BRD4 function by a PROTAC.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. Maleimide Linkers | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Mal-amido-PEG7-acid Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and imaging agents.[][2] Maleimide-based linkers are frequently employed for their high selectivity and efficient reaction with thiol groups under mild conditions.[3] Specifically, the maleimide (B117702) group reacts with free sulfhydryl groups, typically found in the cysteine residues of antibodies, to form a stable thioether bond.[][4] This document provides a detailed protocol for the conjugation of Mal-amido-PEG7-acid to antibodies, a process that leverages this robust chemistry.

This compound is a heterobifunctional linker featuring a maleimide group for thiol reactivity and a carboxylic acid group for further modification or for imparting desired physicochemical properties.[5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate in aqueous media.[5][7] This protocol will focus on the conjugation of the maleimide moiety to thiol groups generated by the reduction of interchain disulfide bonds within the antibody.

Principle of the Reaction

The conjugation process involves two primary steps. First, the disulfide bonds in the hinge region of the antibody are partially or fully reduced to generate free thiol (-SH) groups. This is typically achieved using reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[8][9] Subsequently, the thiol-activated antibody is reacted with the maleimide group of the this compound linker. The sulfhydryl group performs a nucleophilic attack on the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable covalent thioether linkage.[][2] The extent of conjugation, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, can be controlled by modulating the molar ratio of the reducing agent and the linker.[8][9]

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an antibody is depicted below.

Experimental workflow for antibody conjugation.

Materials and Reagents

Reagent Preparation Parameters

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| Antibody | 5-10 mg/mL | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | 2-8°C |

| TCEP HCl | 10 mM | Degassed PBS, pH 7.0 | -20°C in aliquots |

| This compound | 10 mM | Anhydrous DMSO or DMF | -20°C, desiccated |

| Quenching Solution (Cysteine) | 100 mM | Degassed PBS, pH 7.0 | -20°C in aliquots |

| Conjugation Buffer | N/A | Degassed PBS with 1-2 mM EDTA, pH 7.0-7.4 | 2-8°C |

| Purification Columns | N/A | e.g., PD-10 desalting columns, Size-Exclusion Chromatography (SEC) column | As per manufacturer |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Step 1: Antibody Reduction

The goal of this step is to reduce the interchain disulfide bonds of the antibody to generate free thiol groups available for conjugation.

-

Prepare the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer, such as PBS.[2]

-

Add a calculated molar excess of the reducing agent, TCEP, to the antibody solution. A starting point of 5-10 molar equivalents of TCEP per mole of antibody is recommended.[2]

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[2] To prevent the re-formation of disulfide bonds, it is advisable to perform the reduction and subsequent steps in a low-oxygen environment (e.g., under an inert gas like nitrogen or argon).[10][11]

-

Immediately after incubation, remove the excess TCEP using a desalting column (e.g., a PD-10 column) equilibrated with degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).[2][11]

Step 2: Conjugation Reaction

This step involves the reaction of the generated thiol groups on the antibody with the maleimide group of the this compound linker.

-

Adjust the concentration of the reduced antibody to 2-5 mg/mL in cold conjugation buffer.[2]

-

Add the this compound solution to the reduced antibody solution. A typical starting point is a 5-10 molar excess of the linker per mole of antibody.[2] The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.[2]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[11][12] The reaction of maleimides with thiols proceeds readily at a neutral or slightly basic pH.[7]

Step 3: Quenching (Optional)

To cap any unreacted maleimide groups, a quenching step can be performed.

-

Add a quenching reagent, such as cysteine, to the reaction mixture at a concentration that is in 20-fold excess over the maleimide linker.[11]

-

Incubate for 15-30 minutes at room temperature.[11]

Step 4: Purification of the Conjugate

It is crucial to remove unreacted linker and other byproducts from the final conjugate.

-

Purify the antibody conjugate using size-exclusion chromatography (SEC) or dialysis.[] This will separate the larger antibody conjugate from the smaller, unreacted this compound molecules.[]

-

Collect the fractions containing the purified conjugate.

Characterization of the Conjugate

After purification, the conjugate should be characterized to determine the concentration and the degree of labeling.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be estimated using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance spectrum from the antibody. However, as this compound itself does not have a strong chromophore, other methods might be necessary depending on what is attached to the acid terminus. For conjugates with a UV-active payload, the following can be applied:

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the conjugated molecule.

-

The concentrations of the antibody and the conjugated molecule can be calculated using the Beer-Lambert law and simultaneous equations, taking into account the extinction coefficients of both the antibody and the payload at these wavelengths.[14]

Other methods for determining the extent of conjugation include Mass Spectrometry (to determine the mass increase of the antibody) and SDS-PAGE (to observe the shift in molecular weight).

Quantitative Data Summary

The following table provides typical ranges for the key reaction parameters.

| Parameter | Recommended Range | Purpose |

| Antibody Concentration | 2-10 mg/mL | Ensures efficient reaction kinetics. |

| TCEP:Antibody Molar Ratio | 5:1 to 20:1 | Controls the number of reduced disulfide bonds and thus the number of available thiols.[11] |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Drives the conjugation reaction to completion.[10][12] |

| Reaction pH | 7.0 - 7.5 | Optimal for the maleimide-thiol reaction while maintaining antibody stability.[10][15] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize potential side reactions and antibody degradation. |

| Reaction Time | 1 hour to overnight | Depends on temperature and reactant concentrations.[12][] |

Signaling Pathway Diagram

While this protocol describes a chemical conjugation process and not a biological signaling pathway, the logical flow of the chemical reaction can be visualized.

Chemical reaction pathway.

Storage of the Conjugate

For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[10][15] Alternatively, for shorter periods, the conjugate can be stored at 4°C, protected from light.[10][15] The addition of a bacteriostatic agent such as sodium azide (B81097) (0.01-0.03%) can prevent microbial growth.[10][15]

Conclusion

This protocol provides a comprehensive guide for the conjugation of this compound to antibodies via thiol-maleimide chemistry. By carefully controlling the reaction conditions, researchers can generate well-defined antibody conjugates for a variety of applications in research, diagnostics, and therapeutics. Optimization of the described parameters will be necessary to achieve the desired degree of labeling and to preserve the biological activity of the antibody.

References

- 2. benchchem.com [benchchem.com]

- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. medkoo.com [medkoo.com]

- 6. Mal-amido-PEG-acid | AxisPharm [axispharm.com]

- 7. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 8. beta.broadpharm.com [beta.broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. biotium.com [biotium.com]

- 11. benchchem.com [benchchem.com]

- 12. confluore.com [confluore.com]

- 14. benchchem.com [benchchem.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols for PROTAC Synthesis Using Mal-amido-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2]

Mal-amido-PEG7-acid is a versatile bifunctional linker used in PROTAC synthesis. It features a maleimide (B117702) group, a terminal carboxylic acid, and a seven-unit polyethylene (B3416737) glycol (PEG) chain. The maleimide group allows for specific and efficient covalent bond formation with thiol groups, such as those on cysteine residues of a target-binding ligand.[3] The carboxylic acid can be readily activated to form a stable amide bond with an amine-containing E3 ligase ligand.[4] The hydrophilic PEG7 spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and overall pharmacokinetic properties.[4][5]

Principle of PROTAC Action with this compound

A PROTAC synthesized with this compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the target protein. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of more protein molecules.

Mechanism of PROTAC-mediated protein degradation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers. These values are illustrative and may vary depending on the specific target protein, E3 ligase ligand, and cell line used.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C24H40N2O12[4] |

| Molecular Weight | 548.59 g/mol [4] |

| Appearance | Solid[6] |

| Purity | >95% |

| Storage | -20°C for long-term storage[4] |

Table 2: Representative Data for a PROTAC Synthesized with a Mal-amido-PEG Linker

| Parameter | Description | Representative Value |

| Synthesis | ||

| Yield of Step 1 (Thiol Conjugation) | % yield of the POI ligand-linker conjugate | 70-90% |

| Yield of Step 2 (Amide Coupling) | % yield of the final PROTAC | 50-80% |

| Final Purity (LC-MS) | Purity of the final PROTAC after purification | >98% |

| Biological Activity | ||

| DC50 (nM) | Concentration for 50% protein degradation | 1 - 100 nM |

| Dmax (%) | Maximum percentage of protein degradation | >90% |

| Ternary Complex KD (nM) | Dissociation constant of the ternary complex | 10 - 200 nM |

| Cell Viability IC50 (µM) | Concentration for 50% inhibition of cell viability | >10 µM (for non-cytotoxic targets) |

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. First, the maleimide group is reacted with a thiol-containing POI ligand. Second, the carboxylic acid of the linker is coupled with an amine-containing E3 ligase ligand.

General workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for synthesizing a PROTAC.

Step 1: Conjugation of Thiol-Containing POI Ligand to this compound

-

Reagents and Materials:

-

Thiol-containing POI ligand (1.0 eq)

-

This compound (1.1 eq)

-

Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Co-solvent (e.g., DMF or DMSO)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the thiol-containing POI ligand in a minimal amount of co-solvent.

-

Add the PBS buffer to the solution.

-

In a separate vial, dissolve this compound in the same co-solvent and add it to the POI ligand solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the POI ligand-linker conjugate.